![molecular formula C8H6N2O5 B14082445 Pyridazino[1,2-d][1,4,5]oxadiazepine-2,4,7,10(1H,5H)-tetrone CAS No. 10071-45-1](/img/structure/B14082445.png)
Pyridazino[1,2-d][1,4,5]oxadiazepine-2,4,7,10(1H,5H)-tetrone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridazino[1,2-d][1,4,5]oxadiazepine-2,4,7,10(1H,5H)-tetrone is a heterocyclic compound that features a unique fusion of pyridazine and oxadiazepine rings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyridazino[1,2-d][1,4,5]oxadiazepine-2,4,7,10(1H,5H)-tetrone typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the intramolecular cyclization of 4-chloro-5-[2-chloroethyl-amino]-2-methyl-3(2H)-pyridazinones with sodium sulfide . The reaction conditions often require controlled temperatures and the use of solvents such as chloroform or ethyl acetate.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including optimization of reaction conditions, purification processes, and yield maximization, would apply.
Análisis De Reacciones Químicas
Types of Reactions
Pyridazino[1,2-d][1,4,5]oxadiazepine-2,4,7,10(1H,5H)-tetrone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions susceptible to nucleophilic attack.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions vary depending on the specific reaction and conditions. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
Pyridazino[1,2-d][1,4,5]oxadiazepine-2,4,7,10(1H,5H)-tetrone has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Industry: The compound is explored for use in agrochemicals, such as herbicides and pesticides.
Mecanismo De Acción
The mechanism of action of Pyridazino[1,2-d][1,4,5]oxadiazepine-2,4,7,10(1H,5H)-tetrone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways critical for microbial growth or cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
Comparación Con Compuestos Similares
Similar Compounds
Pyridazine: A heterocyclic compound with two adjacent nitrogen atoms in a six-membered ring.
Pyridazinone: A derivative of pyridazine with a keto group, known for its diverse biological activities.
Pyrazolo[1,2-d][1,4,5]oxadiazepine: Another heterocyclic compound with similar structural features.
Uniqueness
Pyridazino[1,2-d][1,4,5]oxadiazepine-2,4,7,10(1H,5H)-tetrone is unique due to its specific ring fusion and the presence of multiple functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
10071-45-1 |
|---|---|
Fórmula molecular |
C8H6N2O5 |
Peso molecular |
210.14 g/mol |
Nombre IUPAC |
1,5-dihydropyridazino[1,2-d][1,4,5]oxadiazepine-2,4,7,10-tetrone |
InChI |
InChI=1S/C8H6N2O5/c11-5-1-2-6(12)10-4-8(14)15-7(13)3-9(5)10/h1-2H,3-4H2 |
Clave InChI |
DICUVUJLYNKAOO-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)OC(=O)CN2N1C(=O)C=CC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


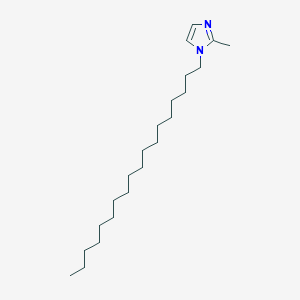
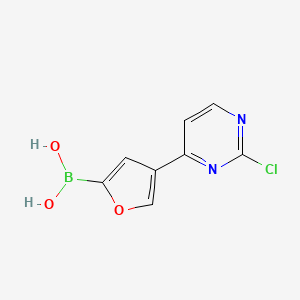
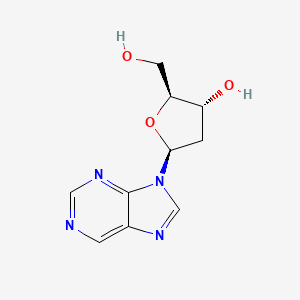
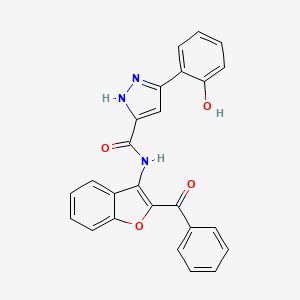

![2-[(2E)-2-{4-[(3,4-dichlorobenzyl)oxy]benzylidene}hydrazinyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile](/img/structure/B14082389.png)
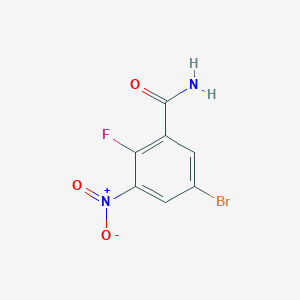

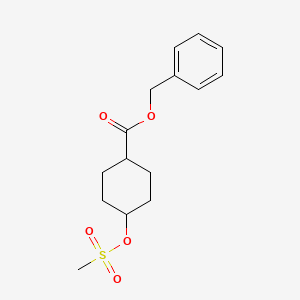
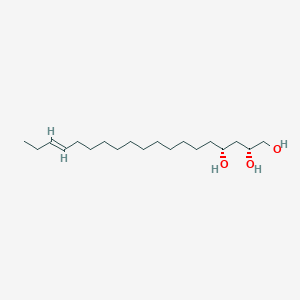
![8-(3-Chlorophenyl)-9-(5-methyl-1,2-oxazol-3-yl)-8,9-dihydrobenzo[7,8]chromeno[2,3-c]pyrrole-7,10-dione](/img/structure/B14082425.png)
![1-(2-Methoxyphenyl)-7-methyl-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14082434.png)
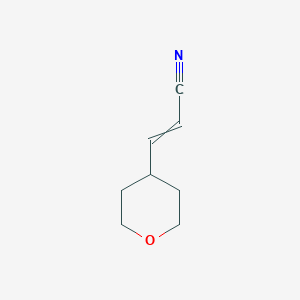
![6-[Ethyl-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)amino]pyridine-3-carboxylic acid](/img/structure/B14082441.png)
